molecular formula C21H29FN2O3 B2552493 3-(4-(4-Fluorobenzyl)piperazine-1-carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid CAS No. 938007-29-5

3-(4-(4-Fluorobenzyl)piperazine-1-carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid

Cat. No.: B2552493
CAS No.: 938007-29-5
M. Wt: 376.472
InChI Key: HFUAESWMTIGHCA-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorobenzyl)piperazine-1-carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C21H29FN2O3 and its molecular weight is 376.472. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure Analysis : The crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, demonstrates the conformation of molecules in the asymmetric unit, highlighting the chair conformation of the piperazine ring. This structural insight is critical for understanding the compound's potential interactions and stability in various applications (Faizi, Ahmad, & Golenya, 2016).

  • Synthesis and Characterization : Synthesis techniques for similar compounds, like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have been detailed, including the steps involved and the characterization methods such as LCMS, NMR, and XRD. These methods are foundational for creating and confirming the structure of compounds with potential scientific applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation and Activity

  • Antimicrobial and Anthelmintic Activities : Studies have investigated the biological activities of similar compounds, revealing their potential in antimicrobial and anthelmintic applications. The structure-activity relationship plays a significant role in determining their effectiveness against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

  • Fungicidal Activity : Research into 3-piperazine-bis(benzoxaborole) and its analogs highlights their significant fungicidal activity against filamentous fungi, underscoring the potential of these compounds in developing new antifungal agents. The structural elements, particularly the heterocyclic benzoxaborole system, are crucial for their antifungal action (Wieczorek, Lipok, Borys, Adamczyk-Woźniak, & Sporzyński, 2014).

  • Anticancer Properties and Enzyme Inhibition : Compounds with piperazine structures have been synthesized and evaluated for their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase enzymes. These studies suggest their potential as leads for anticancer agents and enzyme inhibitors, with specific substituents enhancing their activity (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-(4-Fluorobenzyl)piperazine-1-carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid is the Poly (ADP-ribose) polymerase (PARP) family of proteins, specifically PARP-1 and PARP-2 . These proteins play a crucial role in cellular processes such as DNA repair and programmed cell death.

Mode of Action

This compound interacts with its targets, PARP-1 and PARP-2, by inhibiting their enzymatic activity . This inhibition prevents the PARP proteins from repairing damaged DNA in cancer cells, leading to cell death.

Biochemical Pathways

The compound affects the DNA repair pathway in cells. By inhibiting PARP-1 and PARP-2, this compound prevents the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells with defective DNA repair mechanisms .

Pharmacokinetics

It is known that the compound has good oral bioavailability

Result of Action

The result of the action of this compound is the induction of cell death in cancer cells. By inhibiting PARP-1 and PARP-2, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death .

Properties

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O3/c1-20(2)17(8-9-21(20,3)19(26)27)18(25)24-12-10-23(11-13-24)14-15-4-6-16(22)7-5-15/h4-7,17H,8-14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUAESWMTIGHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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